

Technical Guide: Spiromesifen and BSN2060-enol Metabolite Formation, Analysis, and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Spiromesifen

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Introduction to Spiromesifen and Its Metabolite

Spiromesifen is a **tetrionic acid derivative** belonging to the chemical class of **spirocyclic phenylsubstituted cyclic ketoenols** that functions as a potent insecticide and acaricide. This non-systemic pesticide demonstrates **exceptional efficacy** against whiteflies (*Bemisia* spp. and *Trialeurodes* spp.) and tetranychid spider mite species (*Tetranychus* spp.) through its unique mode of action as an **acetyl CoA carboxylase inhibitor** [1] [2]. By disrupting lipid biosynthesis, **spiromesifen** effectively controls pest populations by targeting their growth and development stages, particularly larvae [1]. The compound has gained prominence in agricultural systems due to its **reduced cross-resistance** potential compared to older acaricides and its **favorable mammalian toxicity profile** [3] [2].

The metabolic transformation of **spiromesifen** to its primary metabolite, **BSN2060-enol** (also referred to as BSN2060), represents a critical pathway that influences both the compound's efficacy and environmental persistence. This metabolic conversion occurs through enzymatic hydrolysis in various biological systems, including plants, soil, and potentially in mammalian systems [1] [2]. Understanding this transformation is essential for comprehensive **risk assessment**, establishing **pre-harvest intervals**, and setting **maximum residue limits** for various crops. The BSN2060-enol metabolite maintains biological activity and contributes to the overall pesticidal effect, though it typically exhibits different persistence characteristics compared to

the parent compound [2]. This technical guide provides an in-depth examination of the formation, analysis, and implications of this significant metabolite, with comprehensive data visualization and analytical protocols for researchers and regulatory professionals.

Chemical Properties and Identification

Structural Characteristics and Physicochemical Parameters

Spiromesifen and its metabolite BSN2060-enol possess distinct chemical structures that dictate their environmental behavior and analytical detection. The following table summarizes their fundamental chemical properties:

Table 1: Chemical Properties and Identification of **Spiromesifen** and BSN2060-enol

Property	Spiromesifen	BSN2060-enol
IUPAC Name	3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate	Not fully specified in data
CAS Number	283594-90-1	Not specified
Molecular Formula	C ₂₃ H ₃₀ O ₄	Derived from spiromesifen
Molecular Mass	370.48 g/mol	272.34 g/mol (calculated)
Structural Features	Tetronic acid derivative with spirocyclic structure	Enol form without butyrate ester
Conversion Factor	-	1.36 (to express as spiromesifen equivalents)

Spiromesifen is characterized by a **complex spirocyclic structure** featuring a mesityl group (2,4,6-trimethylphenyl) attached to a tetronic acid derivative system. The compound exhibits **low water solubility** (0.13 mg/L at 20°C and pH 7) and a **high octanol-water partition coefficient** (log P of 4.55), indicating

strong lipophilic character [1]. These properties contribute to its behavior in biological systems and environmental matrices, influencing adsorption, translocation, and persistence patterns. The compound has a melting point of 98°C and decomposes before boiling, with a degradation point at approximately 375°C [1].

The metabolite BSN2060-enol is formed through enzymatic hydrolysis of the 3,3-dimethylbutyrate ester group of **spiromesifen**, resulting in a molecular mass of 272.34 g/mol [2]. The conversion factor of 1.36 is applied to convert BSN2060-enol residue concentrations to **spiromesifen** equivalents for regulatory purposes, calculated as the molecular weight ratio of **spiromesifen** (370.49 g/mol) to BSN2060-enol (272.34 g/mol) [2]. This conversion is essential for accurate risk assessment and total residue quantification in agricultural products and environmental samples.

Analytical Identification and Spectroscopic Properties

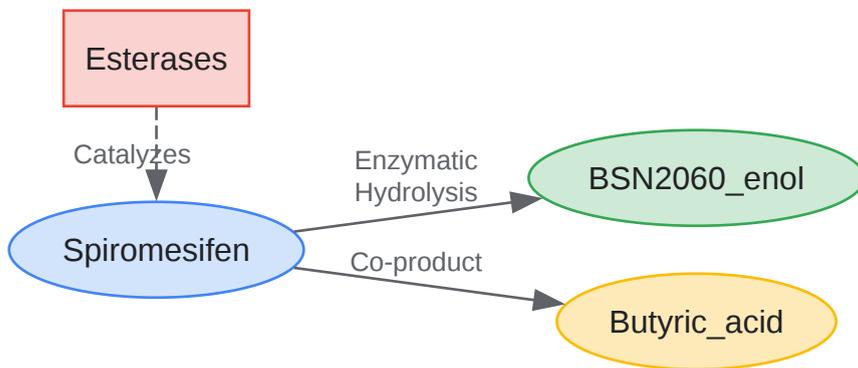
Advanced analytical techniques are employed for the definitive identification and quantification of **spiromesifen** and BSN2060-enol in various matrices. The **canonical SMILES** notation for **spiromesifen** is CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C, which provides a linear representation of its molecular structure [1]. The **International Chemical Identifier (InChI)** is InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3, providing a standardized representation for database searches and computational chemistry applications [1].

The **two-dimensional structure diagram** is available for **spiromesifen**, confirming the spirocyclic arrangement that is characteristic of this chemical class [1]. For the BSN2060-enol metabolite, while the exact structural details are less documented, it is known to retain the core spirocyclic structure without the 3,3-dimethylbutyrate ester group, resulting in enhanced polarity and different chromatographic behavior compared to the parent compound. These structural differences are crucial for developing selective analytical methods that can distinguish between the parent compound and its metabolite in complex matrices.

Metabolic Formation Pathways

Enzymatic Transformation Mechanism

The biotransformation of **spiromesifen** to BSN2060-enol occurs primarily through **enzymatic hydrolysis** mediated by esterases and related hydrolase enzymes present in biological systems. This conversion involves the cleavage of the ester bond linking the 3,3-dimethylbutyrate moiety to the spirocyclic core structure, resulting in the formation of the free enol form and the corresponding acid metabolite. The metabolic pathway can be visualized through the following Graphviz diagram, which illustrates the key transformation steps and associated enzymes:



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*Diagram 1: Metabolic pathway of **spiromesifen** to BSN2060-enol via enzymatic hydrolysis*

This transformation represents a critical **detoxification pathway** in many biological systems, although the resulting metabolite retains biological activity against target pests. The rate of this conversion varies significantly between different plant species and environmental conditions, influencing the overall persistence and efficacy of the applied pesticide. In lettuce and perilla leaves, studies have demonstrated that the formation of BSN2060-enol occurs rapidly following application, with detectable levels appearing within hours of treatment [2]. The metabolic conversion continues throughout the dissipation phase, contributing to the overall residue profile that must be considered for regulatory decisions.

Spatial and Temporal Formation Dynamics

The formation of BSN2060-enol follows distinct temporal patterns that are influenced by application methods, plant characteristics, and environmental factors. Research on leafy vegetables has demonstrated that the **maximum concentration** of BSN2060-enol typically occurs within 1-3 days after application, following which it gradually dissipates along with the parent compound [2]. The following table summarizes the formation and dissipation characteristics observed in different agricultural matrices:

Table 2: Formation and Dissipation Kinetics of **Spiromesifen** and BSN2060-enol in Various Crops

Crop	Application Rate (g a.i./ha)	Time to Max BSN2060-enol (days)	Half-life Spiromesifen (days)	Half-life BSN2060-enol (days)
Lettuce	20-30 (SC formulation)	1-2	2.89	Not specified
Perilla Leaves	20-30 (SC formulation)	2-3	4.25	Not specified
Chilli	96-192	2-4	3.0-5.0	Similar to parent
General Pattern	Varies by crop	1-3	2.89-4.25	Slightly longer than parent

The **conversion efficiency** from **spiromesifen** to BSN2060-enol varies significantly based on plant morphology and physiological characteristics. For instance, perilla leaves, which feature a **hairy leaf surface**, demonstrate higher initial retention of **spiromesifen** and consequently greater formation of the metabolite compared to lettuce with smoother leaf surfaces [2]. This morphological difference results in variations in initial deposition and subsequent metabolic rates, highlighting the importance of crop-specific studies for accurate residue prediction and risk assessment. Environmental factors such as temperature, humidity, and sunlight exposure further modulate these metabolic processes, with higher temperatures generally accelerating both the metabolic conversion and subsequent dissipation pathways.

Analytical Methodologies

Sample Extraction and Cleanup Protocols

The analysis of **spiromesifen** and BSN2060-enol residues employs sophisticated extraction and cleanup methodologies to ensure accurate quantification at trace levels. The **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for these compounds in various

matrices, providing excellent recovery with minimal matrix interference [3] [2]. The following standardized protocol details the extraction and cleanup steps:

- **Sample Homogenization:** Representative crop samples (10-12 kg) are collected and transported to the laboratory under controlled conditions to prevent degradation. The samples are homogenized using a high-speed blender to ensure uniform distribution of residues [3].
- **Extraction Procedure:** A 15-gram portion of homogenized sample is weighed into a 50-mL centrifuge tube. Then, 15 mL of **acetonitrile** (HPLC grade) is added, and the mixture is shaken vigorously for 1 minute. Subsequently, a pre-weighed mixture of **buffering salts** (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) is added immediately [2].
- **Phase Separation:** The tubes are shaken vigorously for another minute and then centrifuged at 4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) is transferred to a clean tube containing **dispersive solid-phase extraction** (d-SPE) sorbents for cleanup [3] [2].
- **Cleanup Process:** For cleanup, 1 mL of the extract is transferred to a 2-mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent. The mixture is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes. The purified supernatant is filtered through a 0.22- μ m nylon syringe filter prior to instrumental analysis [2].

Instrumental Analysis and Detection Techniques

Advanced chromatographic techniques coupled with sensitive detection systems are employed for the accurate quantification of **spiromesifen** and BSN2060-enol. The following table summarizes the key instrumental parameters for different analytical platforms:

*Table 3: Instrumental Analysis Parameters for **Spiromesifen** and BSN2060-enol*

Analytical Parameter	GC-ECD Method	GC-MS Method	LC-MS/MS Method
Separation Column	DB-5 capillary column (30 m × 0.25 mm × 0.25 μm)	DB-5 capillary column (30 m × 0.25 mm × 0.25 μm)	C18 reverse phase column
Detection System	Electron Capture Detector	Mass Spectrometer	Tandem Mass Spectrometer
Ionization Mode	Not applicable	Electron Impact (EI)	Electrospray Ionization (ESI)
Quantification Limits	0.01 mg/kg	0.01 mg/kg	0.01 mg/kg
Recovery Range	80.6-107.9%	80.6-107.9%	80.6-107.9%
Key Advantages	High sensitivity for halogenated compounds	Confirmatory analysis	High specificity and precision

The **analytical method validation** for these compounds demonstrates excellent performance characteristics. For **spiromesifen**, recovery rates range from 80.6% to 107.9% with relative standard deviations below 10%, meeting international acceptance criteria for residue analysis [2]. The method limit of quantification (MLOQ) is consistently established at 0.01 mg/kg for both compounds across different matrices, providing sufficient sensitivity for regulatory compliance monitoring against established maximum residue limits (MRLs) [3] [2]. The linearity of the calibration curves is excellent, with regression coefficients (R^2) exceeding 0.99 across the validated concentration range of 0.01 to 1.0 mg/kg, ensuring accurate quantification throughout the analytical range [2].

Dissipation Kinetics and Risk Assessment

Dissipation Patterns in Agricultural Systems

Spiromesifen and its metabolite BSN2060-enol exhibit distinct dissipation patterns in various cropping systems, following **first-order kinetics** with correlation coefficients ranging from 0.93 to 0.97 [2]. The

following table comprehensively summarizes the dissipation parameters across different agricultural matrices:

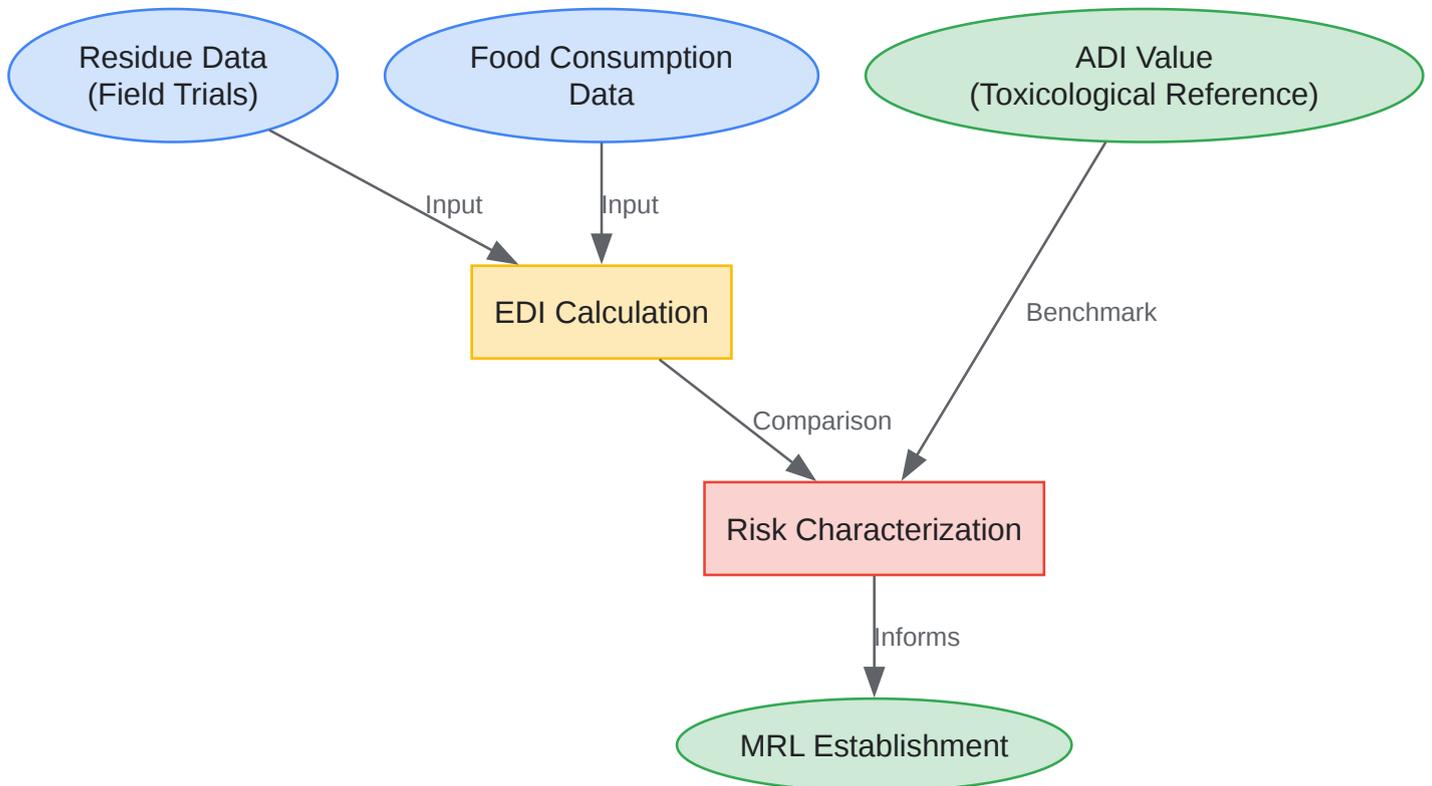
Table 4: Dissipation Kinetics of **Spiromesifen** in Various Crops Under Field Conditions

Crop Matrix	Application Rate (g a.i./ha)	Initial Deposit (mg/kg)	Dissipation after 7 days (%)	Half-life (days)	PHI Recommendation (days)
Lettuce	20-30 (SC formulation)	136.90	81.45	2.89	5-7
Perilla Leaves	20-30 (SC formulation)	189.75	76.68	4.25	7-10
Chilli	96	Not specified	Not specified	3.0-5.0	3-5
Chilli	192	Not specified	Not specified	3.0-5.0	5-7
Eggplant	Literature values	Not specified	Not specified	3.0	3-5
Cucumber	Literature values	Not specified	Not specified	5.64	5-7

The **dissipation rate** is influenced by multiple factors including application concentration, formulation type, crop characteristics, and environmental conditions. The **initial deposition** of **spiromesifen** is significantly higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg) when applied at similar rates, attributed to the **hairy leaf surface** of perilla that enhances retention [2]. The half-life values range from 2.89 days in lettuce to 4.25 days in perilla leaves, indicating relatively rapid dissipation under field conditions [2]. These half-lives are consistent with observations in other crops, including cucumber (5.64 days), eggplant (3 days), and tea (5 days) [2]. The **growth dilution effect**, where plant biomass increases during the growth period, contributes significantly to the apparent dissipation, particularly in fast-growing crops like lettuce and perilla [2].

Dietary Risk Assessment and Safety Evaluation

Comprehensive risk assessment for **spiromesifen** and its metabolite BSN2060-enol involves calculating exposure estimates and comparing them to toxicological reference values. The following Graphviz diagram illustrates the integrated risk assessment workflow:



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Diagram 2: Risk assessment workflow for **spiromesifen** and its metabolites

The **estimated daily intake** (EDI) and **theoretical maximum daily intake** (TMDI) values for **spiromesifen** and its metabolites remain well below the **acceptable daily intake** (ADI) established by regulatory authorities. For **spiromesifen**, the %ADI values are 6.83% in lettuce and 4.60% in perilla leaves, while for chromafenozide (often applied together with **spiromesifen**), the values are significantly lower at 0.56% and 0.25%, respectively [2]. The TMDI values for **spiromesifen** and chromafenozide are 67.49% and 3.43%, respectively, indicating that residues of both compounds pose no considerable health risks to consumers when used according to good agricultural practices [2]. These risk assessment calculations provide a

scientific basis for establishing **maximum residue limits** and **pre-harvest intervals** to ensure consumer safety while maintaining effective pest control.

Environmental Implications and Decontamination Methods

Environmental Fate and Ecological Considerations

Spiromesifen and its metabolite BSN2060-enol exhibit specific environmental behavior patterns that influence their ecological impact and regulatory status. The compound is classified as a "**forever chemical**" under Rule 9 criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤ 0.1 mg/L [1]. This classification reflects concerns about its potential persistence and bioaccumulation in aquatic ecosystems. The **high lipophilicity** (log P of 4.55) suggests potential for bioaccumulation in fatty tissues of organisms, though this must be balanced against its relatively rapid degradation in most environmental matrices [1].

The environmental fate of **spiromesifen** is characterized by moderate persistence in soil and water systems, with degradation rates influenced by microbial activity, pH, temperature, and sunlight exposure. The metabolite BSN2060-enol generally exhibits **greater mobility** in soil environments due to its increased polarity compared to the parent compound, potentially leading to different environmental distribution patterns. While not explicitly listed under major international regulatory frameworks like the Stockholm Convention or Rotterdam Convention, **spiromesifen** is subject to the **OSPAR convention** for the protection of the marine environment of the North-East Atlantic [1]. This regulatory status underscores the importance of appropriate stewardship and application practices to minimize potential environmental impacts, particularly in sensitive ecosystems.

Decontamination Methods for Residue Reduction

Various processing and household preparation methods have been evaluated for their efficacy in reducing **spiromesifen** and BSN2060-enol residues in agricultural commodities. Research conducted on chilli fruits has demonstrated significant differences in removal efficiency among different approaches:

Table 5: Efficacy of Decontamination Methods for **Spiromesifen** Residue Removal in Chilli

Decontamination Method	Removal Efficiency (%)	Practical Implementation	Advantages	Limitations
Lukewarm Water Treatment	Highest efficacy	Immersion in lukewarm water for 10-15 minutes	Safe, cost-effective, eco-friendly	Potential nutrient leaching
Tap Water Rinsing	Lowest efficacy	Rinsing under running tap water for 2-3 minutes	Simple, convenient	Limited penetration
Chemical Solutions	Variable efficacy	Use of dilute acetic acid, NaHCO ₃ , or KMnO ₄ solutions	Broad spectrum removal	Potential chemical residues
Tamarind/Lime Water	Moderate efficacy	Soaking in natural acidic solutions	Natural ingredients	Variable consistency

The **lukewarm water treatment** has been identified as the most effective approach, achieving the highest elimination of **spiromesifen** residues from chilli fruits [3]. This method likely enhances removal efficiency through improved solubility and possible loosening of the waxy cuticular layer where lipophilic pesticides like **spiromesifen** tend to accumulate. The effectiveness varies based on residue location within the fruit matrix, with surface residues being more readily removed compared to internalized residues [3]. The simplicity and cost-effectiveness of this approach make it particularly suitable for implementation at both household and commercial scales, providing a practical means to reduce consumer exposure while maintaining product quality.

Conclusion and Future Research Directions

This comprehensive technical assessment demonstrates that **spiromesifen** undergoes predictable metabolic transformation to BSN2060-enol across various agricultural systems, with distinct dissipation patterns influenced by crop characteristics and environmental conditions. The **analytical methodologies** employing QuEChERS extraction with GC-ECD, GC-MS, or LC-MS/MS detection provide robust and sensitive

quantification of both compounds at levels sufficient for regulatory monitoring. The **risk assessment data** indicate that **spiromesifen** residues, when used according to good agricultural practices, pose no significant health concerns to consumers, with exposure estimates well below established toxicological reference values.

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